molecular formula C21H28N6O2 B5538088 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Número de catálogo B5538088
Peso molecular: 396.5 g/mol
Clave InChI: GNFZAKXTABUBBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihypertensive Applications

Compounds structurally related to 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, specifically 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been prepared and tested for their antihypertensive effects in spontaneously hypertensive rats. These studies reveal that certain substitutions on the spirolactam ring can enhance the antihypertensive activity, suggesting a potential application in designing new antihypertensive agents. The mechanism behind the antihypertensive effect is thought to be related to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemokine-Mediated Disease Treatment

Derivatives of 3,9-diazaspiro[5.5]undecane, including those closely related to the compound , have been identified as CCR8 antagonists. These compounds show promise in the treatment of chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This suggests a therapeutic application in modulating chemokine activity to treat these conditions (Norman, 2007).

Synthetic and Catalytic Applications

Innovative synthetic methodologies have been developed for the preparation of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through a catalyst-free double Michael addition reaction. These reactions showcase the compound's utility in synthetic chemistry, providing efficient pathways to complex spirocyclic structures with potential applications in material science and as intermediates in pharmaceutical synthesis (Aggarwal et al., 2014).

Photophysical and Material Science Applications

Diazaspiro compounds, related to the specified molecule, have been studied for their photophysical properties, including solvatochromic analysis and TDDFT calculations. These studies offer insights into the electronic and structural characteristics of spirocyclic compounds, potentially paving the way for their use in materials science, particularly in areas requiring specific optical properties (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name

2-(oxolan-2-ylmethyl)-9-(1-phenyltetrazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c28-19-8-9-21(16-26(19)15-18-7-4-14-29-18)10-12-25(13-11-21)20-22-23-24-27(20)17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZAKXTABUBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.